molecular formula C18H14ClP B3178053 (2-Chlorophenyl)diphenylphosphine CAS No. 35035-62-2

(2-Chlorophenyl)diphenylphosphine

Cat. No.: B3178053
CAS No.: 35035-62-2
M. Wt: 296.7 g/mol
InChI Key: HGHHUFKKOXRZTH-UHFFFAOYSA-N
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Description

(2-Chlorophenyl)diphenylphosphine is an organophosphorus compound with the molecular formula C18H14ClP. It is a derivative of diphenylphosphine, where one of the phenyl groups is substituted with a 2-chlorophenyl group. This compound is of significant interest in various fields of chemistry due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chlorophenyl)diphenylphosphine typically involves the reaction of chlorodiphenylphosphine with a Grignard reagent derived from 2-chlorobromobenzene. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:

Ph2PCl+MgBrC6H4ClPh2PC6H4Cl+MgBrClPh_2PCl + MgBrC_6H_4Cl \rightarrow Ph_2PC_6H_4Cl + MgBrCl Ph2​PCl+MgBrC6​H4​Cl→Ph2​PC6​H4​Cl+MgBrCl

The reaction is typically conducted in anhydrous ether or tetrahydrofuran (THF) as the solvent.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through similar synthetic routes, with optimizations for large-scale reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: (2-Chlorophenyl)diphenylphosphine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert it to the corresponding phosphine.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products:

    Oxidation: Phosphine oxides.

    Reduction: Diphenylphosphine.

    Substitution: Various substituted phosphines depending on the nucleophile used.

Scientific Research Applications

(2-Chlorophenyl)diphenylphosphine has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its ability to form stable complexes with transition metals makes it valuable in catalytic processes.

    Biology: The compound is studied for its potential biological activities, including its role as a precursor for bioactive molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a building block for drug development.

    Industry: It is used in the synthesis of various organophosphorus compounds, which are important in the production of flame retardants, plasticizers, and stabilizers.

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)diphenylphosphine involves its interaction with various molecular targets. As a ligand, it coordinates with metal centers in catalytic processes, influencing the reactivity and selectivity of the catalyst. The presence of the 2-chlorophenyl group can affect the electronic properties of the phosphine, altering its binding affinity and reactivity.

Comparison with Similar Compounds

    Chlorodiphenylphosphine: Similar in structure but lacks the 2-chlorophenyl substitution.

    Triphenylphosphine: Contains three phenyl groups without any chlorine substitution.

    Diphenylphosphine: Lacks the chlorine atom and the 2-chlorophenyl group.

Uniqueness: (2-Chlorophenyl)diphenylphosphine is unique due to the presence of the 2-chlorophenyl group, which imparts distinct electronic and steric properties. This substitution can enhance its reactivity and selectivity in various chemical reactions, making it a valuable compound in both academic and industrial research.

Properties

IUPAC Name

(2-chlorophenyl)-diphenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClP/c19-17-13-7-8-14-18(17)20(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGHHUFKKOXRZTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70307674
Record name (2-Chlorophenyl)(diphenyl)phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70307674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35035-62-2
Record name NSC193772
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193772
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2-Chlorophenyl)(diphenyl)phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70307674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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